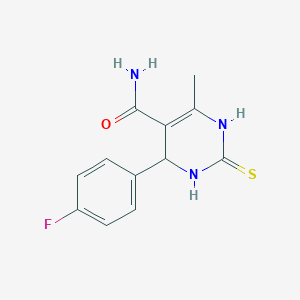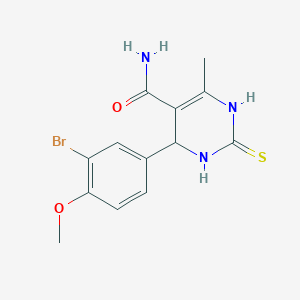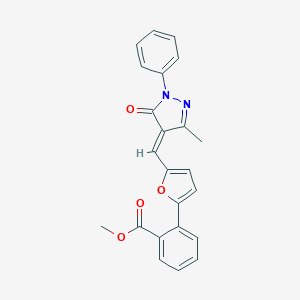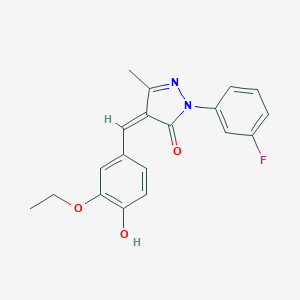![molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7](/img/structure/B462796.png)
2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions. At the 1 position, it is substituted with a phenyl ring that is further substituted with a morpholine ring at the 4 position. The compound also contains an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The morpholine ring, which contains a nitrogen and an oxygen atom, could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition. The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the aldehyde group could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates the utility of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in the synthesis of novel heterocyclic compounds. For instance, Fritz and Schenk (1975) demonstrated the synthesis of 2H-Pyrrolo[3,4-c]quinolines from phenylhydrazones of pyrrole-3-carbaldehydes, showcasing the potential of such compounds in creating new heterocyclic ring systems [Fritz & Schenk, 1975].
Catalytic Reactions
This compound has also been involved in catalytic reactions. Betancort and Barbas (2001) reported on the use of morpholinomethylpyrrolidine as a catalyst in Michael addition reactions, demonstrating the compound's utility in catalytic processes to produce chiral, nonracemic pyrrolidines [Betancort & Barbas, 2001].
Synthesis of Mannich Bases
In the realm of antimicrobial research, Kocabalkanlı, Ateş, and Ötük (2001) explored the synthesis of Mannich bases from 4-thiazolidinones, indicating the potential of compounds like this compound in creating substances with significant antimicrobial activities [Kocabalkanlı et al., 2001].
Synthesis of Chiral Compounds
The compound's application extends to the synthesis of chiral compounds. Singh, Rawat, and Sahu (2014) conducted studies on a pyrrole-containing chalcone, suggesting its use in the formation of new heterocyclic compounds and as a non-linear optical material, demonstrating the broad applicability of related pyrrole derivatives in various synthesis processes [Singh et al., 2014].
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to interact with multiple receptors , which suggests that this compound might also have multiple targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that similar compounds can affect various biological activities , suggesting that this compound might also influence multiple biochemical pathways.
Result of Action
It’s known that similar compounds have diverse biological activities , suggesting that this compound might also have various molecular and cellular effects.
Propiedades
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXQLZTWLCEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)
![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)

![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B462820.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)
![1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde](/img/structure/B462877.png)

![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)
![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![3-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole](/img/structure/B462934.png)